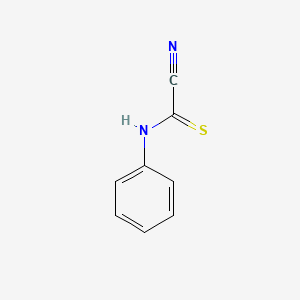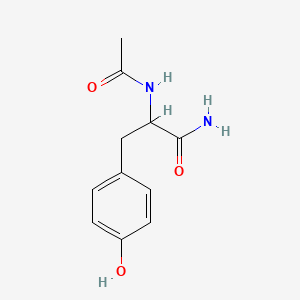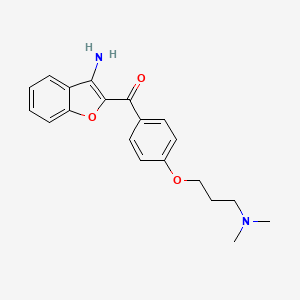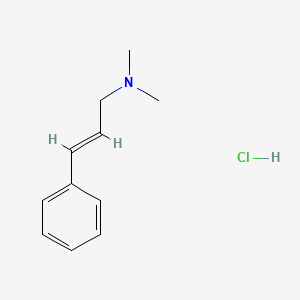
N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride is an organic compound with the molecular formula C11H16ClN It is a hydrochloride salt of N,N-Dimethyl-3-phenyl-2-propenamine, which is a derivative of phenylpropenamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride typically involves the reaction of 3-phenyl-2-propenamine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride
- N,N-Dimethyl-2-phenoxy-3-phenyl-1-propanamine hydrochloride
Uniqueness
N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
5443-51-6 |
|---|---|
Molekularformel |
C11H16ClN |
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
(E)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-12(2)10-6-9-11-7-4-3-5-8-11;/h3-9H,10H2,1-2H3;1H/b9-6+; |
InChI-Schlüssel |
AOHWTKAZWYSYBL-MLBSPLJJSA-N |
Isomerische SMILES |
CN(C)C/C=C/C1=CC=CC=C1.Cl |
Kanonische SMILES |
CN(C)CC=CC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


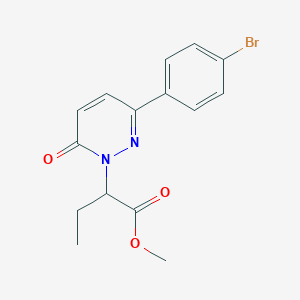

![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
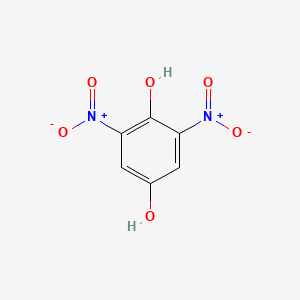
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)
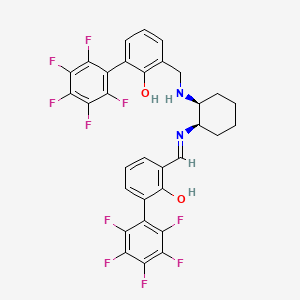
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)

